alpha-Amyrin

Beschreibung

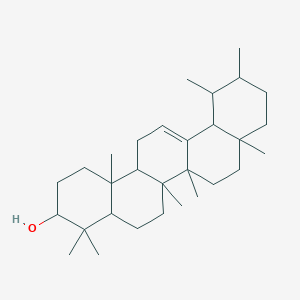

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h9,19-20,22-25,31H,10-18H2,1-8H3/t19-,20+,22+,23-,24+,25+,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLPMRQHCOLESF-SFMCKYFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025612 | |

| Record name | alpha-Amyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-95-9 | |

| Record name | α-Amyrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Amyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Amyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urs-12-en-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-AMYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30ZAG40J8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

α-Amyrin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Amyrin, a pentacyclic triterpenoid (B12794562), is a widely distributed secondary metabolite in the plant kingdom, renowned for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of α-amyrin. It details comprehensive experimental protocols for its extraction, isolation, and quantification from various botanical matrices. Furthermore, this document elucidates the biosynthetic origin of α-amyrin and visualizes key signaling pathways influenced by this bioactive compound, offering a valuable resource for researchers and professionals in drug discovery and development.

Natural Sources and Distribution of α-Amyrin

α-Amyrin is ubiquitously found across the plant kingdom, often co-occurring with its isomer, β-amyrin.[1] It is particularly abundant in the epicuticular wax, resins, and latex of various plant species.[1][2] The concentration and distribution of α-amyrin can vary significantly depending on the plant species, tissue type, and environmental conditions.[3][4]

Several plant families are notable for their high content of α-amyrin. The Burseraceae family, which includes the genera Boswellia (source of frankincense) and Protium, is a significant source of α-amyrin-rich resins.[1][4][5][6] The Celastraceae family, particularly the species Celastrus hindsii, has been identified as containing substantial quantities of α-amyrin.[7][8] Other important plant sources include Tylophora indica, Callistemon citrinus, and dandelion coffee (Taraxacum officinale).[2][9][10]

Quantitative Distribution of α-Amyrin in Various Plant Sources

The following table summarizes the quantitative data on α-amyrin content in different plant species and their respective parts, providing a comparative overview for sourcing and extraction purposes.

| Plant Species | Family | Plant Part | α-Amyrin Content | Reference |

| Celastrus hindsii | Celastraceae | Leaves | 7.48 g/kg Dry Weight | [8] |

| Tylophora indica | Apocynaceae | Leaf | 2.72 µg/g Dry Weight (Elicitor-treated) | [9] |

| Callus | 1.51 µg/g Dry Weight (Elicitor-treated) | [9] | ||

| Root | 0.68 µg/g Dry Weight (Elicitor-treated) | [9] | ||

| Callistemon citrinus | Myrtaceae | Bark (n-hexane extract) | 39.27 ± 0.774 ppm | [10][11] |

| Humulus lupulus (Hops) | Cannabaceae | - | 72.7 to 232.5 µg/g of dry plant material | [12] |

| Ficus benghalensis | Moraceae | Bark | 0.42 mg (isolated) | [13] |

| Alstonia boonei | Apocynaceae | Bark | 0.23 mg (isolated) | [13] |

Biosynthesis of α-Amyrin

α-Amyrin is synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm and endoplasmic reticulum of plant cells.[5] The key precursor, (3S)-2,3-oxidosqualene, undergoes a complex cyclization reaction catalyzed by the enzyme α-amyrin synthase (EC 5.4.99.40), an oxidosqualene cyclase (OSC).[5][14] This enzymatic step is a critical branch point in triterpenoid biosynthesis, leading to the formation of the ursane-type pentacyclic skeleton characteristic of α-amyrin.[2][5]

Caption: Biosynthetic pathway of α-amyrin.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of α-amyrin from plant materials.

Extraction Protocols

3.1.1. Maceration for General Triterpenoid Extraction

This protocol is a general method for obtaining a crude extract enriched with triterpenoids from plant resins.[5]

-

Materials:

-

Dried and ground plant resin (e.g., 100 g)

-

Methanol (B129727) (HPLC grade)

-

Dichloromethane (B109758) (HPLC grade)

-

Rotary evaporator

-

Filter paper

-

Beaker or flask

-

-

Procedure:

-

Macerate the ground resin in methanol (e.g., 500 mL) at room temperature for 24 hours.

-

Filter the extract to separate the plant material from the solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

The concentrated extract can be re-dissolved in a minimal amount of dichloromethane for further purification.[5]

-

3.1.2. Soxhlet Extraction for α-Amyrin from Bark

This method is suitable for exhaustive extraction of α-amyrin from dried plant bark.[15]

-

Materials:

-

Coarsely powdered, dried stem bark (e.g., 850 g)

-

Methanol-water mixture (1:4)

-

Soxhlet apparatus

-

Rotary evaporator

-

-

Procedure:

-

Place the powdered stem bark in the thimble of the Soxhlet apparatus.

-

Perform exhaustive extraction with the methanol-water mixture at 70°C for approximately 2 hours, completing 3 washes.

-

Collect the liquid extract and reduce its volume using a rotary evaporator.

-

Store the concentrated extract in a glass container for subsequent isolation steps.

-

3.1.3. Ultrasound-Assisted Extraction (UAE)

UAE is an efficient method for extracting triterpenoids, often resulting in higher yields and shorter extraction times.[16]

-

Materials:

-

Dried and powdered plant material (approx. 100 mesh)

-

Extraction solvent (e.g., 85% ethanol)

-

Ultrasonic water bath

-

Centrifuge

-

Rotary evaporator

-

-

Procedure:

-

Place a known amount of the powdered material (e.g., 10 g) into an extraction flask.

-

Add the extraction solvent at a specified solid-to-liquid ratio (e.g., 1:10 g/mL).

-

Place the flask in an ultrasonic water bath and set the desired parameters (e.g., 180 W power, 40°C temperature, 50 minutes).[16]

-

After sonication, centrifuge the mixture to separate the supernatant from the solid residue.

-

Collect the supernatant. The residue can be re-extracted for exhaustive extraction.

-

Combine the supernatants, filter, and evaporate the solvent using a rotary evaporator to obtain the crude extract.

-

Isolation Protocol: Column Chromatography

Column chromatography is a standard technique for isolating α-amyrin from crude extracts.[15][16][17]

-

Materials:

-

Crude extract

-

Silica (B1680970) gel (60-120 or 70-230 mesh)

-

Glass column

-

Elution solvents (e.g., n-hexane, ethyl acetate, chloroform (B151607), methanol)

-

Collection vials or test tubes

-

TLC plates and developing chamber

-

-

Procedure:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into the glass column, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of petroleum ether and chloroform) and load it onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% petroleum ether or n-hexane) and gradually increase the polarity of the mobile phase by introducing more polar solvents (e.g., ethyl acetate, chloroform, methanol) in a stepwise or gradient manner. For example, a gradient could start with petroleum ether, followed by increasing concentrations of chloroform in petroleum ether (e.g., 9:1, 1:1, 1:3 v/v), then pure chloroform, and finally increasing concentrations of methanol in chloroform.[15]

-

Fraction Collection: Collect the eluate in separate fractions.

-

Monitoring: Monitor the separation process by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable staining reagent.

-

Pooling and Evaporation: Combine the fractions containing the purified α-amyrin (identified by comparison with a standard on TLC) and evaporate the solvent to obtain the isolated compound.

-

Quantification Protocols

3.3.1. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a versatile technique for the quantification of α-amyrin in plant extracts.[9]

-

Instrumentation: HPTLC system with a TLC plate scanner.

-

Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.

-

Mobile Phase: A suitable solvent system, for example, a mixture of toluene, ethyl acetate, and formic acid.

-

Standard Preparation: Prepare a stock solution of α-amyrin standard (e.g., 1 mg/mL in methanol) and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Prepare methanolic extracts of the plant tissues to be analyzed.

-

Procedure:

-

Apply known volumes of the standard solutions and sample extracts onto the HPTLC plate.

-

Develop the plate in the mobile phase in a saturated chamber.

-

After development, dry the plate.

-

Visualize the spots (e.g., by spraying with a suitable reagent and heating) and scan the plate at a specific wavelength (e.g., 510 nm).[9]

-

Quantify the α-amyrin in the samples by comparing the peak areas with the calibration curve.

-

3.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and sensitive method for the routine analysis of α-amyrin.[18][19]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 column.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 59:41 v/v).[18]

-

Detection: UV detection at a specific wavelength (e.g., 206 nm or 210 nm).[3][18]

-

Procedure:

-

Prepare a standard solution of α-amyrin and construct a calibration curve.

-

Prepare the sample extract, filter it through a 0.45 µm syringe filter.

-

Inject the sample onto the HPLC column.

-

Identify and quantify the α-amyrin peak based on its retention time and the calibration curve.

-

3.3.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and is suitable for the simultaneous analysis of α-amyrin and other triterpenoids.[20][21]

-

Instrumentation: GC-MS system.

-

Column: A suitable capillary column for triterpenoid analysis.

-

Carrier Gas: Helium.

-

Sample Preparation: Derivatization of the sample may be required to increase volatility.

-

Procedure:

-

Prepare standard solutions for calibration.

-

Inject the prepared sample into the GC.

-

The compounds are separated based on their boiling points and interaction with the stationary phase.

-

The mass spectrometer provides mass spectra for compound identification and quantification.

-

The following table provides a comparison of the performance of different analytical techniques for α-amyrin quantification.

| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |

| HPLC-UV | 0.4 µg | 1.2 µg | 0.008 - 0.032 mg/mL | [18] |

| GC-MS | - | 1.0 ng/mL (in rat plasma) | - | [21] |

| HPTLC | - | - | - | [9] |

Signaling Pathways Modulated by α-Amyrin

α-Amyrin has been shown to exert its biological effects by modulating various cellular signaling pathways. Notably, it activates the Extracellular signal-regulated kinase (ERK) and Glycogen synthase kinase-3 beta (GSK-3β) signaling pathways.[22] The activation of these pathways is implicated in the anti-proliferative and pro-apoptotic effects of α-amyrin in cancer cells.

Caption: Signaling pathways activated by α-amyrin.

Conclusion

α-Amyrin is a promising natural product with a broad distribution in the plant kingdom and significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural sources, quantitative distribution, and detailed protocols for its extraction, isolation, and analysis. The elucidation of its biosynthetic pathway and the signaling cascades it modulates further underscores its importance in drug discovery and development. The methodologies and data presented herein serve as a valuable technical resource for scientists and researchers working to harness the pharmacological benefits of this versatile triterpenoid.

References

- 1. The Pentacyclic Triterpenes α, β-amyrins: A Review of Sources and Biological Activities [diposit.ub.edu]

- 2. Amyrin - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Alpha-amyrine — Wikiphyto [wikiphyto.org]

- 7. mdpi.com [mdpi.com]

- 8. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Evaluation of α-amyrin from Callistemon Citrinus: A Study on Distribution and Cytotoxic Properties | Trends in Sciences [tis.wu.ac.th]

- 11. researchgate.net [researchgate.net]

- 12. Identificatin and quantiative analysis of amyrins in Humulus lupulus L. | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]

- 13. Comparative In vitro Anti Inflammatory Study on Alpha Amyrin Isolated from Bark Extracts of Ficus benghalensis. Linn and Alstonia boonei. De Wild | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]

- 14. Productive Amyrin Synthases for Efficient α-Amyrin Synthesis in Engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alpha Amyrin Nano-Emulsion Formulation from Stem Bark of Ficus Benghalensis and its Characterization for Neuro-Behavioral Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. medchemexpress.com [medchemexpress.com]

The Biosynthesis Pathway of α-Amyrin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Amyrin, a pentacyclic triterpenoid (B12794562), is a key precursor to a diverse array of bioactive compounds in plants, including ursolic acid and its derivatives, which possess significant pharmacological properties. The biosynthesis of α-amyrin is a complex process originating from the isoprenoid pathway and involves a series of enzymatic reactions. This technical guide provides an in-depth overview of the α-amyrin biosynthetic pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Core Biosynthetic Pathway

The biosynthesis of α-amyrin begins with the ubiquitous isoprenoid pathway, which provides the fundamental building blocks for all terpenoids. The initial steps leading to the direct precursor of triterpenoids, (3S)-2,3-oxidosqualene, occur in the cytoplasm and the endoplasmic reticulum of plant cells via the mevalonate (B85504) (MVA) pathway.[1]

The key branching point from primary metabolism (sterol biosynthesis) to specialized triterpenoid synthesis is the cyclization of 2,3-oxidosqualene (B107256).[2] While cycloartenol (B190886) synthase directs this precursor towards the synthesis of essential phytosterols, a distinct class of enzymes known as oxidosqualene cyclases (OSCs) catalyzes its cyclization into a variety of triterpene skeletons.[2][3]

The formation of α-amyrin is specifically catalyzed by α-amyrin synthase (EC 5.4.99.40), a member of the OSC family.[1][4] This enzyme facilitates a complex cascade of cyclization and rearrangement reactions to form the ursane-type pentacyclic structure of α-amyrin.[1] It is noteworthy that many identified amyrin synthases are multifunctional, producing a mixture of α-amyrin and its isomer, β-amyrin.[5][6] However, enzymes with high specificity for α-amyrin have also been isolated and characterized.[6]

Post-Cyclization Modifications

Following its synthesis, the α-amyrin backbone undergoes further structural diversification through the action of two major classes of enzymes:

-

Cytochrome P450 Monooxygenases (CYPs): These enzymes, particularly those from the CYP716A subfamily , are responsible for oxidizing the α-amyrin skeleton.[7][8] A common modification is the oxidation at the C-28 position, which converts α-amyrin into ursolic acid.[8]

-

UDP-Glycosyltransferases (UGTs): UGTs catalyze the glycosylation of the oxidized α-amyrin scaffold, attaching sugar moieties to hydroxyl or carboxyl groups.[9][10][11] This process increases the water solubility and biological activity of the resulting triterpenoid saponins (B1172615).[10][11]

The subcellular localization of the initial stages of the pathway leading to 2,3-oxidosqualene is the cytoplasm and endoplasmic reticulum.[1] The subsequent cyclization and modification steps are also largely associated with the endoplasmic reticulum.

Quantitative Data

The efficiency and product specificity of α-amyrin biosynthesis can vary significantly between different plant species and the specific enzymes involved. The following tables summarize key quantitative data related to α-amyrin production and the kinetics of α-amyrin synthases.

| Plant Species | Tissue | α-Amyrin Content (μg/g Dry Weight) | Reference |

| Tylophora indica | Leaf (Control) | 1.67 | [12] |

| Tylophora indica | Leaf (Chitosan elicited) | 2.64 | [12] |

| Tylophora indica | Leaf (CdCl₂ elicited) | 2.72 | [12] |

| Celastrus hindsii | Leaf | 7480 | [13] |

| Enzyme | Source Organism | Specific Activity (μmol/min/mg) | Product Ratio (α-amyrin:β-amyrin:other) | Reference |

| EjAS | Eriobotrya japonica | 0.0032 | 17:3:0 | [14] |

| MdOSC1 | Malus × domestica | 0.0293 | 86:13:1 (lupeol) | [14] |

| IaAS1 | Ilex asprella | Not Reported | 4:1:0 | [6] |

| IaAS2 | Ilex asprella | Not Reported | 1:19:0 | [6] |

Signaling Pathways and Regulation

The biosynthesis of α-amyrin is tightly regulated at the transcriptional level, often as part of the plant's defense response. The expression of genes encoding enzymes in the pathway, particularly α-amyrin synthase and subsequent modifying enzymes, is induced by various signaling molecules, with jasmonates (e.g., jasmonic acid and methyl jasmonate) playing a central role.[15][16]

Upon perception of biotic or abiotic stress signals, a signaling cascade is initiated, leading to the accumulation of jasmonates.[17] These phytohormones then activate specific transcription factors (TFs) , which bind to the promoter regions of target genes and upregulate their expression.[15] Several families of TFs have been implicated in the regulation of triterpenoid biosynthesis, including:

-

bHLH (basic Helix-Loop-Helix) [15]

-

WRKY [5]

-

MYB [18]

-

AP2/ERF (APETALA2/Ethylene Response Factor) [5]

The interplay of these transcription factors allows for the fine-tuned regulation of α-amyrin biosynthesis in response to developmental and environmental cues.

Experimental Protocols

Heterologous Expression and Functional Characterization of α-Amyrin Synthase in Yeast

This protocol describes the functional characterization of a candidate α-amyrin synthase gene using a yeast expression system.

a. Yeast Strain and Vector:

-

Yeast Strain: Saccharomyces cerevisiae strain GIL77 (erg7Δ), which lacks lanosterol (B1674476) synthase, leading to the accumulation of 2,3-oxidosqualene.[19]

-

Expression Vector: pYES2/CT or similar galactose-inducible yeast expression vector.

b. Cloning:

-

Amplify the full-length open reading frame of the candidate α-amyrin synthase gene from plant cDNA using PCR with primers containing appropriate restriction sites.

-

Digest the PCR product and the pYES2/CT vector with the corresponding restriction enzymes.

-

Ligate the digested insert into the linearized vector.

-

Transform the ligation product into E. coli for plasmid amplification and sequence verification.

c. Yeast Transformation:

-

Transform the confirmed plasmid into the GIL77 yeast strain using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

-

Select transformed yeast colonies on synthetic complete medium lacking uracil (B121893) (SC-Ura).

d. Expression and Extraction:

-

Inoculate a single colony of transformed yeast into 5 mL of SC-Ura medium with 2% (w/v) glucose and grow overnight at 30°C with shaking.

-

Use the overnight culture to inoculate 50 mL of SC-Ura medium with 2% (w/v) raffinose (B1225341) and grow until the OD₆₀₀ reaches approximately 0.8.

-

Induce gene expression by adding galactose to a final concentration of 2% (w/v) and continue to culture for 48-72 hours at 22°C.

-

Harvest the yeast cells by centrifugation.

-

Saponify the cell pellet by refluxing with 20% (w/v) KOH in 50% (v/v) ethanol (B145695) for 1 hour.

-

Extract the non-saponifiable lipids three times with an equal volume of n-hexane.

-

Combine the hexane (B92381) extracts, wash with water, dry over anhydrous Na₂SO₄, and evaporate to dryness under a stream of nitrogen.

e. Analysis:

-

Resuspend the dried extract in a suitable solvent (e.g., ethyl acetate).

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic α-amyrin standard.

Extraction and Quantification of α-Amyrin from Plant Material by HPLC

This protocol outlines a general procedure for the extraction and quantification of α-amyrin from dried plant tissue.

a. Materials:

-

Dried and powdered plant material

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

α-Amyrin standard (≥98% purity)

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC system with a UV or PDA detector

b. Preparation of Standard Solutions:

-

Prepare a stock solution of α-amyrin (e.g., 1 mg/mL) in methanol.

-

Prepare a series of working standard solutions of different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.

c. Extraction:

-

Accurately weigh approximately 1 g of the powdered plant material into a centrifuge tube.

-

Add 10 mL of methanol and vortex to mix.

-

Extract using an ultrasonic bath for 30 minutes at room temperature.[20]

-

Centrifuge the mixture at 4000 rpm for 15 minutes.[20]

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[20][21]

d. HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water (e.g., 95:5 v/v)[22]

-

Flow Rate: 1.0 mL/min[22]

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

e. Quantification:

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the plant extract sample.

-

Identify the α-amyrin peak in the sample chromatogram based on the retention time of the standard.

-

Calculate the concentration of α-amyrin in the extract using the regression equation from the calibration curve.

Conclusion

The biosynthesis of α-amyrin in plants is a fascinating and intricate pathway with significant implications for the production of valuable pharmaceuticals. A thorough understanding of the enzymes, regulatory mechanisms, and analytical techniques associated with this pathway is crucial for its successful exploitation. This technical guide provides a solid foundation for researchers and professionals aiming to delve into the science of α-amyrin, from fundamental pathway elucidation to the development of novel therapeutic agents. Future research will likely focus on the discovery of novel, highly specific α-amyrin synthases and the metabolic engineering of plants or microbial systems for enhanced production of α-amyrin and its valuable derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative analysis of CYP716A subfamily enzymes for the heterologous production of C-28 oxidized triterpenoids in transgenic yeast [jstage.jst.go.jp]

- 3. Multi-strategy ugt mining, modification and glycosyl donor synthesis facilitate the production of triterpenoid saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-amyrin synthase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. CYP716A subfamily members are multifunctional oxidases in triterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Multi-strategy ugt mining, modification and glycosyl donor synthesis facilitate the production of triterpenoid saponins [frontiersin.org]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. Triterpenoid-biosynthetic UDP-glycosyltransferases from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Productive Amyrin Synthases for Efficient α-Amyrin Synthesis in Engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]

- 16. BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journalssystem.com [journalssystem.com]

- 19. Identification and Functional Characterization of Oxidosqualene Cyclases from Medicinal Plant Hoodia gordonii - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. benchchem.com [benchchem.com]

Chemical structure and properties of alpha-Amyrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Amyrin is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the ursane (B1242777) family.[1] Found in a variety of plant species, particularly in their resins and epicuticular waxes, α-amyrin has garnered significant scientific interest due to its diverse and potent pharmacological activities.[2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of α-amyrin, along with detailed experimental protocols for its isolation, characterization, and bioactivity assessment.

Chemical Structure and Properties

α-Amyrin is a C30 isoprenoid with the chemical formula C₃₀H₅₀O.[4][5] Its structure features a pentacyclic ursane skeleton with a hydroxyl group at the C-3β position and a double bond between C-12 and C-13.[1][5]

Table 1: Physicochemical Properties of α-Amyrin

| Property | Value | References |

| IUPAC Name | (3β)-Urs-12-en-3-ol | [6][7] |

| Synonyms | α-Amyrenol, Viminalol | [5][6][7] |

| CAS Number | 638-95-9 | [4] |

| Chemical Formula | C₃₀H₅₀O | [4][5] |

| Molecular Weight | 426.72 g/mol | [3][4] |

| Melting Point | 186 °C | [2] |

| Boiling Point | 243 °C at 0.7 mmHg | [2] |

| Solubility | Soluble in methanol (B129727), ethanol, DMSO, chloroform, benzene, and glacial acetic acid. Slightly soluble in petroleum ether. Practically insoluble in water. | [1][2][8][9][10] |

| Appearance | Needles from alcohol | [2] |

Table 2: Spectroscopic Data of α-Amyrin

| Spectroscopic Technique | Key Data and Interpretation | References |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.12 (t, J=3.6 Hz, 1H, H-12), 3.24 (dd, J=10.9, 5.1 Hz, 1H, H-3) | [4] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 139.6 (C-13), 124.4 (C-12), 79.1 (C-3) | [4] |

| Mass Spectrometry (GC-MS) | Molecular Ion [M]⁺ at m/z 426. Key fragments at m/z 218 (base peak), 203, 189. | [11] |

| FT-IR (ATR) | O-H stretching (approx. 3550-3200 cm⁻¹), C-H bending (approx. 1465 cm⁻¹), C=C bending (approx. 995-985 cm⁻¹) | [8] |

Biological Activities and Signaling Pathways

α-Amyrin exhibits a broad spectrum of biological activities, making it a promising candidate for the development of novel therapeutics. Its mechanisms of action often involve the modulation of key signaling pathways implicated in various diseases.

Anti-inflammatory Activity

α-Amyrin demonstrates potent anti-inflammatory effects by targeting multiple pathways.[7] It has been shown to inhibit the production of pro-inflammatory cytokines and down-regulate the expression of nuclear factor-kappa B (NF-κB) and cyclooxygenase (COX) enzymes.[7]

The anti-inflammatory action of α-amyrin involves the suppression of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5] It prevents the degradation of IκBα, thereby inhibiting the nuclear translocation of NF-κB.[5] Furthermore, α-amyrin inhibits the activation of upstream kinases such as ERK, p38 MAPK, and JNK.[5]

Anticancer Activity

α-Amyrin has demonstrated cytotoxic effects against various cancer cell lines, primarily by inducing apoptosis (programmed cell death).[12]

Table 3: Cytotoxic Activity of α-Amyrin against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value | Exposure Time (hours) | References |

| Hep2 | Laryngeal | ~69.32 µmol/mL | 24 | [4] |

The anticancer mechanism of α-amyrin can involve the activation of the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins and leads to the activation of caspases.

Metabolic Effects

α-Amyrin has shown potential in managing metabolic disorders like type 2 diabetes.[8] It exerts hypoglycemic activity by activating peroxisome proliferator-activated receptors (PPARδ and PPARγ), adenosine (B11128) monophosphate-activated protein kinase (AMPK), and protein kinase B (Akt).[8] These pathways are crucial for the translocation of glucose transporter 4 (GLUT4), enhancing insulin (B600854) sensitivity.[8]

Experimental Protocols

Extraction, Isolation, and Purification of α-Amyrin

This protocol describes a general procedure for the extraction and purification of α-amyrin from a plant source, such as resin.[13]

Materials:

-

Dried and powdered plant material (e.g., resin)

-

Methanol (HPLC grade)

-

Hexane (B92381) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Silica (B1680970) gel (60-120 mesh)

-

Glass column for chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Standard α-amyrin

Procedure:

-

Extraction: Macerate the powdered plant material in methanol at room temperature for 48-72 hours with occasional shaking.

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Column Chromatography:

-

Prepare a silica gel column using hexane as the slurry solvent.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

-

-

Fraction Collection and Analysis:

-

Collect fractions and monitor them by TLC.

-

Visualize the spots under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

-

Combine the fractions containing the spot corresponding to the α-amyrin standard.

-

-

Final Purification: The combined fractions can be further purified by recrystallization or preparative HPLC if necessary.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of α-amyrin on cancer cells using the MTT assay.[4]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

α-Amyrin stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of α-amyrin and a vehicle control (DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Western Blot Analysis for MAPK Pathway Proteins

This protocol describes the analysis of p38 and JNK phosphorylation in response to α-amyrin treatment.[14][15]

Materials:

-

Cell line of interest

-

α-Amyrin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (phospho-p38, total p38, phospho-JNK, total JNK, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with α-amyrin for the desired time, then lyse the cells.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

α-Amyrin is a multifaceted natural compound with significant therapeutic potential. Its well-defined chemical structure and diverse biological activities, particularly in the areas of inflammation, cancer, and metabolic diseases, make it a compelling subject for further research and drug development. The experimental protocols provided in this guide offer a framework for the continued investigation of this promising molecule. Further studies are warranted to fully elucidate its mechanisms of action and to explore its clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Mechanisms underlying the inhibitory actions of the pentacyclic triterpene alpha-amyrin in the mouse skin inflammation induced by phorbol ester 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. turkjps.org [turkjps.org]

- 7. mdpi.com [mdpi.com]

- 8. Alpha Amyrin Nano-Emulsion Formulation from Stem Bark of Ficus Benghalensis and its Characterization for Neuro-Behavioral Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Showing Compound α-amyrin (FDB031259) - FooDB [foodb.ca]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. ijpsonline.com [ijpsonline.com]

- 15. ijpsonline.com [ijpsonline.com]

Alpha-Amyrin's Mechanism of Action in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Alpha-amyrin is a pentacyclic triterpenoid (B12794562) compound widely distributed in the plant kingdom, which has garnered significant scientific interest for its broad spectrum of pharmacological activities. Among these, its anti-inflammatory properties are particularly noteworthy. This technical guide provides an in-depth exploration of the molecular mechanisms through which alpha-amyrin exerts its anti-inflammatory effects. It details the compound's interactions with key signaling pathways, its impact on pro-inflammatory mediators, and presents relevant quantitative data and experimental protocols to facilitate further research and development.

Core Mechanisms of Action: Signaling Pathway Modulation

Alpha-amyrin's anti-inflammatory efficacy is primarily attributed to its ability to modulate critical intracellular signaling cascades that regulate the inflammatory response. The most well-documented of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon receiving an inflammatory stimulus, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation.[1] This event frees NF-κB to translocate into the nucleus, where it initiates the transcription of target genes.[1]

Alpha-amyrin intervenes in this process by preventing the degradation of IκBα.[2] This action effectively sequesters NF-κB in the cytoplasm, blocking its nuclear translocation and subsequent activation of pro-inflammatory gene expression.[1][2] This mechanism is a key contributor to its ability to reduce the production of cytokines like TNF-α and IL-6.[3][4]

Suppression of the MAPK Signaling Pathway

The MAPK pathway comprises a cascade of protein kinases that transduce extracellular signals to regulate cellular processes, including inflammation.[5] Key members of this pathway are the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK).[2] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of transcription factors that, in turn, promote the expression of inflammatory cytokines and enzymes like COX-2.[6]

Studies have shown that alpha-amyrin can dose-dependently inhibit the activation of ERK and p38 MAPK following stimulation with agents like 12-O-tetradecanoylphorbol-13-acetate (TPA).[2] By suppressing the phosphorylation of these critical kinases, alpha-amyrin effectively dampens the downstream inflammatory response.[1][2]

Inhibition of Pro-inflammatory Enzymes and Mediators

Beyond its effects on signaling pathways, alpha-amyrin also targets key enzymes and mediators that directly contribute to the inflammatory milieu.

-

Cyclooxygenase-2 (COX-2): Alpha-amyrin has been shown to inhibit the expression of the COX-2 enzyme, which is responsible for producing inflammatory prostaglandins (B1171923) like PGE2.[2] This effect is likely a downstream consequence of its inhibition of the NF-κB and MAPK pathways.[2] It is important to note that alpha-amyrin does not appear to directly inhibit COX-1 or COX-2 enzyme activity in vitro, but rather prevents the synthesis of the COX-2 enzyme.[2]

-

5-Lipoxygenase (5-LOX): Molecular docking studies suggest that alpha-amyrin has a strong inhibitory potential against 5-LOX, an enzyme involved in the synthesis of leukotrienes.[7][8] The calculated binding energy for alpha-amyrin with 5-LOX is -10.45 Kcal/mol, which is more favorable than its interaction with COX-2 (-8.02 Kcal/mol), indicating a potentially potent dual-inhibition capability.[7][9][10]

-

Pro-inflammatory Cytokines: As a result of its pathway modulation, alpha-amyrin significantly reduces the production and levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4]

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-inflammatory effects of alpha-amyrin and its isomers.

Table 1: Inhibition of Inflammatory Enzymes

| Compound | Target Enzyme | Assay Type | IC50 Value / Binding Energy (ΔG) | Reference(s) |

|---|---|---|---|---|

| α-Amyrin | 5-Lipoxygenase (5-LOX) | Molecular Docking | -10.45 Kcal/mol | [7][9] |

| α-Amyrin | Cyclooxygenase-2 (COX-2) | Molecular Docking | -8.02 Kcal/mol | [7][9] |

| α/β-Amyrin Mix | Xanthine Oxidase (XO) | Enzymatic Assay | 258.22 µg/mL |[3][11] |

Table 2: In Vivo Anti-inflammatory and Cellular Effects

| Compound | Model / Assay | Dose | % Inhibition / Effect | Reference(s) |

|---|---|---|---|---|

| α-Amyrin acetate | Egg albumen-induced paw edema | 100 mg/kg (p.o.) | 40% inhibition at 5 hours | [12][13] |

| α-Amyrin acetate | Xylene-induced ear edema | 100 µ g/ear | 55.5% inhibition | [12][13] |

| α-Amyrin acetate | In vivo leukocyte migration | 100 mg/kg (p.o.) | 60.3% reduction in total leukocytes | [12][13] |

| α-Amyrin acetate | Neutrophil infiltration | 100 mg/kg (p.o.) | 47.9% suppression | [12][13] |

| α-Amyrin acetate | Heat-induced hemolysis | 100 µg/mL | 61.5% inhibition | [12][13] |

| β-Amyrin | Heat-induced hemolysis | 100 µg/mL | 47.2% inhibition |[12][13] |

Key Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. Below are synthesized protocols for common in vitro and in vivo models used to assess the anti-inflammatory activity of alpha-amyrin.

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

This assay is used to evaluate the effect of a compound on the production of inflammatory mediators by macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[14]

-

Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.[15]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of alpha-amyrin. The cells are pre-incubated for a specified time (e.g., 1-2 hours).

-

Stimulation: LPS is added to the wells (final concentration typically ranging from 100 ng/mL to 1 µg/mL) to induce an inflammatory response.[15][16] A vehicle control group and an LPS-only group are included.

-

Incubation: The plates are incubated for a period of 15 to 24 hours.[16]

-

Analysis:

-

Nitric Oxide (NO): The cell culture supernatant is collected, and NO production is quantified by measuring nitrite (B80452) levels using the Griess reagent.[16]

-

Cytokines (TNF-α, IL-6): Supernatant is analyzed for cytokine concentrations using specific ELISA kits.

-

Cell Viability: An MTT or similar assay is performed on the remaining cells to ensure that the observed effects are not due to cytotoxicity.[16]

-

In Vivo: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model for evaluating the activity of acute anti-inflammatory agents.[17]

Methodology:

-

Animals: Male Wistar rats or mice (typically 200-250 g) are used.[18] Animals are acclimatized for at least one week before the experiment.

-

Grouping: Animals are randomly divided into groups (n=6 or more): a negative control (vehicle), a positive control (e.g., Indomethacin, 5-10 mg/kg), and test groups receiving different doses of alpha-amyrin.[18][19]

-

Pre-treatment: Test compounds (alpha-amyrin) and control drugs are administered, typically orally (p.o.) or intraperitoneally (i.p.), 30-60 minutes before the carrageenan injection.[19]

-

Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.

-

Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each animal.[19][20]

-

Paw Volume Measurement: Paw volume is measured at regular intervals after carrageenan injection (e.g., every hour for up to 5 hours).[19][20]

-

Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.

Conclusion

Alpha-amyrin demonstrates a robust and multifaceted anti-inflammatory profile. Its mechanism of action is centered on the potent inhibition of the NF-κB and MAPK signaling pathways, which consequently suppresses the expression of COX-2 and the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2] Furthermore, molecular modeling predicts a strong inhibitory effect on the 5-LOX enzyme.[7] The collective evidence from in vitro and in vivo studies establishes alpha-amyrin as a promising lead compound for the development of novel anti-inflammatory therapeutics. The data and protocols presented herein provide a comprehensive foundation for scientists and drug development professionals to advance the investigation of this potent natural product.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanisms underlying the inhibitory actions of the pentacyclic triterpene alpha-amyrin in the mouse skin inflammation induced by phorbol ester 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. mdpi.com [mdpi.com]

- 5. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apigetrin Abrogates Lipopolysaccharide-Induced Inflammation in L6 Skeletal Muscle Cells through NF-κB/MAPK Signaling Pathways | MDPI [mdpi.com]

- 7. Virtual Dual inhibition of COX-2 / 5-LOX enzymes based on binding properties of alpha-amyrins, the anti-inflammatory compound as a promising anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. UQ eSpace [espace.library.uq.edu.au]

- 11. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Effects of co-incubation of LPS-stimulated RAW 264.7 macrophages on leptin production by 3T3-L1 adipocytes: a method for co-incubating distinct adipose tissue cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 18. brieflands.com [brieflands.com]

- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

α-Amyrin: A Technical Guide to its Anti-inflammatory Mechanisms and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of the pentacyclic triterpenoid, α-amyrin. It details the molecular pathways implicated in its effects and presents quantitative data from various in vitro and in vivo studies. Furthermore, this document outlines the experimental protocols necessary to investigate and verify these anti-inflammatory activities, serving as a comprehensive resource for researchers in the field of inflammation and drug discovery.

Core Anti-inflammatory Effects of α-Amyrin

α-Amyrin exhibits significant anti-inflammatory activity across a range of experimental models. Its primary mechanisms of action involve the suppression of key inflammatory mediators and the modulation of critical signaling pathways that govern the inflammatory response. In vivo studies have demonstrated its efficacy in reducing edema and inflammatory cell infiltration in models such as 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema and carrageenan-induced paw edema.[1] In vitro, α-amyrin has been shown to inhibit the production of pro-inflammatory cytokines and other inflammatory molecules in cell-based assays.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of α-amyrin from various studies, providing a comparative overview of its potency in different experimental settings.

Table 1: In Vitro Anti-inflammatory Activity of α-Amyrin

| Target/Assay | Cell Line | IC50 Value | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 8.98 µM | [2] |

| TLR2 Inhibition | HUVECs | 93.14 µM | [3][4] |

| Cytotoxicity (Cell Viability) | B16 2F2 Melanoma Cells | 50 µM | [5] |

| COX-2 Inhibition | In vitro enzyme assay | >70 µM (moderate inhibition) | [2] |

Table 2: In Vivo Anti-inflammatory Activity of α-Amyrin

| Inflammatory Model | Animal Model | Endpoint | ID50 Value / % Inhibition | Reference |

| TPA-Induced Ear Edema | Mice | Edema | ID50 = 0.31 mg/ear | |

| TPA-Induced Ear Edema | Mice | Myeloperoxidase (MPO) Activity | ID50 = 0.45 mg/ear | |

| Carrageenan-Induced Paw Edema | Mice | Edema | 53% inhibition at 50 mg/kg (i.p.) | [1] |

| Phenol-Induced Ear Edema | Mice | Edema | Dose-dependent attenuation | [6] |

Signaling Pathways Modulated by α-Amyrin

α-Amyrin exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or TPA, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/RelA subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

α-Amyrin has been shown to inhibit NF-κB activation by preventing the degradation of IκBα and blocking the phosphorylation of the p65 subunit.[7] This ultimately leads to a downstream reduction in the expression of NF-κB target genes.

MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. The activation of these kinases through phosphorylation leads to the activation of various transcription factors, which in turn regulate the expression of inflammatory mediators.

Topical application of α-amyrin has been demonstrated to inhibit the TPA-induced phosphorylation of ERK and p38 MAPK.[7] By blocking the activation of these upstream kinases, α-amyrin can suppress the downstream inflammatory cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of α-amyrin.

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

This assay is crucial to determine the cytotoxic concentrations of α-amyrin, ensuring that the observed anti-inflammatory effects are not due to cell death.

-

Cell Seeding: Seed RAW 264.7 macrophages (or other relevant cell lines) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[8]

-

Compound Treatment: Prepare serial dilutions of α-amyrin in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells.

2. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages.

-

Cell Culture and Treatment: Plate RAW 264.7 cells (2 x 10^5 cells/well) in a 24-well plate and incubate for 24 hours. Pre-treat the cells with various non-toxic concentrations of α-amyrin for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.[10]

-

Sample Collection: Collect the cell culture supernatants.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[3]

-

Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes. Measure the absorbance at 540-550 nm using a microplate reader.[3][10]

-

Quantification: Determine the nitrite (B80452) concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

3. Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins involved in the NF-κB and MAPK signaling pathways.

-

Protein Extraction: Treat cells with α-amyrin and/or an inflammatory stimulus (e.g., LPS, TPA). Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., Bradford assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 40 µg) on an SDS-polyacrylamide gel.[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, IκBα, phospho-ERK, phospho-p38) overnight at 4°C.[12]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[12] The intensity of the bands can be quantified using densitometry software.

In Vivo Models

1. TPA-Induced Mouse Ear Edema

This is a widely used model for acute skin inflammation.

-

Animal Groups: Divide mice into experimental groups (e.g., vehicle control, TPA control, TPA + α-amyrin at different doses).[13]

-

Induction of Edema: Topically apply a solution of TPA (e.g., 2.5 µg in 20 µL of acetone) to the inner and outer surfaces of the right ear of each mouse. The left ear can serve as a control.[13]

-

Treatment: Topically apply α-amyrin or its vehicle to the right ear 30 minutes to 1 hour before or after TPA application.[13]

-

Measurement of Edema: At a specific time point after TPA application (typically 4-6 hours), measure the thickness of both ears using a digital caliper.[13] Alternatively, euthanize the animals and take ear punch biopsies to measure the difference in weight between the treated and control ears.[13]

-

Calculation of Inhibition: The percentage of edema inhibition can be calculated using the formula: % Inhibition = [1 - (TPA + Treatment Group / TPA Control Group)] x 100.[13]

2. Carrageenan-Induced Rat Paw Edema

This is a classic model of acute inflammation.

-

Animal Preparation: Fast rats overnight with free access to water.

-

Treatment: Administer α-amyrin or the vehicle (e.g., orally or intraperitoneally) 30-60 minutes before the induction of edema.[14][15]

-

Induction of Edema: Inject a 1% carrageenan suspension (e.g., 0.1 mL) into the sub-plantar region of the right hind paw.[14]

-

Measurement of Edema: Measure the paw volume using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[6][15]

-

Assessment: The degree of edema is determined by the difference in paw volume before and after carrageenan injection. The anti-inflammatory effect is expressed as the percentage of inhibition of edema in the treated group compared to the control group.

Conclusion

α-Amyrin demonstrates significant anti-inflammatory properties, which are mediated, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines, enzymes, and other inflammatory mediators. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of α-amyrin for the treatment of inflammatory diseases. Future studies should continue to elucidate the precise molecular targets and explore its efficacy in more complex and chronic models of inflammation.

References

- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and antioxidative effects of six pentacyclic triterpenes isolated from the Mexican copal resin of Bursera copallifera | springermedizin.de [springermedizin.de]

- 3. Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cellmolbiol.org [cellmolbiol.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 7. Mechanisms underlying the inhibitory actions of the pentacyclic triterpene alpha-amyrin in the mouse skin inflammation induced by phorbol ester 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. MTT (Assay protocol [protocols.io]

- 10. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 12. scielo.br [scielo.br]

- 13. benchchem.com [benchchem.com]

- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of α-Amyrin: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Neuroprotective Mechanisms of α-Amyrin.

Introduction

α-Amyrin, a pentacyclic triterpenoid (B12794562) compound ubiquitously found in medicinal plants, has garnered significant scientific interest for its diverse pharmacological activities. Among these, its neuroprotective effects are emerging as a promising area of research for the development of novel therapeutics against neurodegenerative diseases. This technical guide provides a comprehensive overview of the current understanding of α-amyrin's neuroprotective properties, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these effects. While research is ongoing, this document consolidates the existing data to serve as a valuable resource for scientists and drug development professionals in the field.

Core Neuroprotective Mechanisms of α-Amyrin

Current research indicates that α-amyrin exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating neuroinflammation and oxidative stress.

Anti-inflammatory Effects

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. α-Amyrin has been shown to suppress the production of pro-inflammatory cytokines. In an in vivo model of aluminum-induced neurotoxicity, intranasal administration of an α-amyrin nanoemulsion led to a significant reduction in the brain levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][2] This anti-inflammatory action is crucial for protecting neurons from the cytotoxic environment created by chronic inflammation.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms, is another major contributor to neuronal damage. α-Amyrin has demonstrated potent antioxidant activity by enhancing the brain's endogenous antioxidant systems. Studies have shown that treatment with α-amyrin nanoemulsion elevates the levels of key antioxidant enzymes, Superoxide (B77818) Dismutase (SOD) and Catalase (CAT), in the brain tissue of rats with aluminum-induced neurotoxicity.[1][2] By bolstering these enzymatic defenses, α-amyrin helps to neutralize harmful ROS and protect neurons from oxidative damage.

Modulation of Neurotransmitter Systems

α-Amyrin also appears to influence neurotransmitter systems implicated in cognitive function and neuronal excitability. In the aluminum-induced neurotoxicity model, α-amyrin treatment normalized the levels of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[1][2] Elevated AChE activity is associated with cognitive decline, suggesting that α-amyrin's inhibitory effect on this enzyme may contribute to its cognitive-enhancing properties. Furthermore, α-amyrin has been observed to reduce elevated glutamate (B1630785) levels in the brain.[1] Glutamate is a major excitatory neurotransmitter, and its excess can lead to excitotoxicity, a process that causes neuronal death. By modulating glutamate levels, α-amyrin may protect neurons from this excitotoxic damage.

Quantitative Data on the Neuroprotective Effects of α-Amyrin

The following tables summarize the quantitative data from an in vivo study investigating the effects of an intranasally administered α-amyrin nanoemulsion (α-Amyrin NE) in a rat model of aluminum-induced neurotoxicity.[1]

Table 1: Effect of α-Amyrin Nanoemulsion on Brain Antioxidant Enzyme Levels

| Treatment Group | Superoxide Dismutase (SOD) (U/mg protein) | Catalase (CAT) (U/mg protein) |

| Normal Control | 4.89 ± 0.04 | 38.45 ± 0.21 |

| Aluminum-Induced | 2.12 ± 0.02 | 19.87 ± 0.14 |

| α-Amyrin NE (2.5 mg/mL) | 2.87 ± 0.05 | 24.56 ± 0.18 |

| α-Amyrin NE (5 mg/mL) | 3.19 ± 0.03 | 28.78 ± 0.23 |

| α-Amyrin NE (10 mg/mL) | 3.98 ± 0.06 | 32.89 ± 0.19 |

| α-Amyrin NE (20 mg/mL) | 4.56 ± 0.04 | 36.43 ± 0.25 |

Table 2: Effect of α-Amyrin Nanoemulsion on Brain Acetylcholinesterase and Glutamate Levels

| Treatment Group | Acetylcholinesterase (AChE) (µmol/min/mg protein) | Glutamate (µg/g of brain tissue) |

| Normal Control | 0.45 ± 0.01 | 5.61 ± 0.07 |

| Aluminum-Induced | 0.98 ± 0.02 | 15.98 ± 0.01 |

| α-Amyrin NE (2.5 mg/mL) | 0.81 ± 0.03 | 14.23 ± 0.04 |

| α-Amyrin NE (5 mg/mL) | 0.72 ± 0.02 | 13.11 ± 0.02 |

| α-Amyrin NE (10 mg/mL) | 0.61 ± 0.01 | 11.54 ± 0.05 |

| α-Amyrin NE (20 mg/mL) | 0.52 ± 0.02 | 10.01 ± 0.03 |

Table 3: Effect of α-Amyrin Nanoemulsion on Brain Pro-inflammatory Cytokine Levels

| Treatment Group | Interleukin-6 (IL-6) (pg/mg protein) | Tumor Necrosis Factor-alpha (TNF-α) (pg/mg protein) |

| Normal Control | 25.43 ± 0.54 | 15.67 ± 0.43 |

| Aluminum-Induced | 68.98 ± 0.76 | 45.89 ± 0.65 |

| α-Amyrin NE (2.5 mg/mL) | 59.87 ± 0.65 | 40.12 ± 0.54 |

| α-Amyrin NE (5 mg/mL) | 51.23 ± 0.58 | 34.56 ± 0.48 |

| α-Amyrin NE (10 mg/mL) | 40.76 ± 0.49 | 28.78 ± 0.39 |

| α-Amyrin NE (20 mg/mL) | 31.89 ± 0.41 | 21.45 ± 0.31 |

Signaling Pathways Modulated by Amyrins

While the precise signaling cascades regulated by α-amyrin in the context of neuroprotection are still under investigation, studies on both α- and β-amyrin suggest the involvement of key pro-survival and anti-inflammatory pathways.

Studies on β-amyrin have shown its ability to ameliorate amyloid-β-induced synaptic dysfunction through the activation of the PI3K/Akt signaling pathway.[1] This pathway is a critical regulator of cell survival and is known to inhibit Glycogen Synthase Kinase-3β (GSK-3β), a protein implicated in neurodegenerative processes. Additionally, both α- and β-amyrin have been reported to activate the Extracellular signal-regulated kinase (ERK) pathway, which also leads to the inhibition of GSK-3β. The modulation of these pathways is associated with improved synaptic plasticity, enhanced neurogenesis, and better cognitive function.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the context of α-amyrin's neuroprotective effects.

In Vivo Model of Aluminum-Induced Neurotoxicity

A widely used model to study neurodegeneration involves the administration of aluminum chloride (AlCl₃) to induce oxidative stress, neuroinflammation, and cognitive deficits.

-

Animal Model: Male Wistar rats or Swiss albino mice are typically used.

-

Induction of Neurotoxicity: Aluminum chloride (AlCl₃) is administered orally at a dose of 100 mg/kg body weight for a period of 28 to 42 days.[3]

-

α-Amyrin Administration: A chitosan-decorated nanoemulsion of α-amyrin is prepared using a spontaneous emulsification technique.[2] The nanoemulsion is administered intranasally at doses ranging from 10 mg/mL to 20 mg/mL concurrently with the AlCl₃ treatment.[3]

-

Behavioral Assessments:

-

Rotarod Test: To assess motor coordination and balance.

-

Morris Water Maze: To evaluate spatial learning and memory.

-

Elevated Plus Maze: To assess learning and memory.

-

-

Biochemical Analysis: At the end of the treatment period, animals are euthanized, and brain tissue is collected and homogenized. The homogenates are used to measure the levels of:

-

Superoxide Dismutase (SOD)

-

Catalase (CAT)

-

Acetylcholinesterase (AChE)

-

Glutamate

-

Interleukin-6 (IL-6)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

-

Histopathological Examination: Brain tissue sections are stained with hematoxylin (B73222) and eosin (B541160) to observe neuronal damage, gliosis, and pyknosis.[1]

Biochemical Assay Protocols

The following are standard protocols for the biochemical assays mentioned.

1. Superoxide Dismutase (SOD) Activity Assay:

-

Principle: This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

-

Procedure:

-

Prepare brain homogenate in a suitable buffer (e.g., potassium phosphate (B84403) buffer with Triton X-100).

-

Centrifuge the homogenate and collect the supernatant.

-

In a 96-well plate, add the sample supernatant, followed by the addition of a reaction mixture containing xanthine (B1682287), NBT, and xanthine oxidase.

-

Incubate the plate at room temperature and measure the absorbance at a specific wavelength (e.g., 560 nm).

-

The percentage of inhibition of NBT reduction is calculated, and SOD activity is expressed as units per milligram of protein.

-

2. Catalase (CAT) Activity Assay:

-

Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

-

Procedure:

-

Prepare brain homogenate in phosphate buffer.

-

Centrifuge and collect the supernatant.

-

Add the sample supernatant to a solution of hydrogen peroxide in phosphate buffer.

-

Monitor the decrease in absorbance of H₂O₂ at 240 nm over time.

-

Catalase activity is calculated based on the rate of H₂O₂ decomposition and expressed as units per milligram of protein.

-

3. Acetylcholinesterase (AChE) Activity Assay (Ellman's Method):

-

Principle: This colorimetric assay measures the hydrolysis of acetylthiocholine (B1193921) by AChE. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound.

-

Procedure:

-

Prepare brain homogenate in a phosphate buffer.

-

Centrifuge and collect the supernatant.

-

In a 96-well plate, add the sample supernatant, DTNB solution, and acetylthiocholine iodide.

-

Incubate at room temperature and measure the absorbance at 412 nm.

-

AChE activity is calculated from the rate of color change and expressed as micromoles of substrate hydrolyzed per minute per milligram of protein.

-

4. Glutamate Level Measurement (HPLC):

-

Principle: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is used to separate and quantify glutamate in brain tissue.

-

Procedure:

-

Homogenize brain tissue in a suitable buffer and deproteinize the sample (e.g., with perchloric acid).

-

Centrifuge and collect the supernatant.

-

Derivatize the amino acids in the supernatant with a fluorescent reagent (e.g., o-phthalaldehyde).

-

Inject the derivatized sample into an HPLC system with a fluorescence detector.

-

Quantify the glutamate concentration by comparing the peak area to that of a known standard.

-

5. IL-6 and TNF-α Level Measurement (ELISA):

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins like cytokines.

-

Procedure:

-